molecular formula C18H17N3O B7454393 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide

Cat. No.: B7454393
M. Wt: 291.3 g/mol
InChI Key: SORIKUTXAIPVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research to investigate the mechanisms of excitatory neurotransmission in the central nervous system. DMQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory.

Mechanism of Action

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor's ligand-binding site and blocks the binding of glutamate, thereby preventing the activation of the receptor and the subsequent influx of calcium ions into the neuron.
Biochemical and Physiological Effects:
This compound has been shown to block AMPA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been shown to impair learning and memory processes in animal models, suggesting a key role for AMPA receptors in these processes.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide is its high potency and selectivity for AMPA receptors, which allows for precise manipulation of these receptors in experimental settings. However, one limitation is that this compound is not selective for a specific subtype of AMPA receptor, and can also block kainate receptors at higher concentrations.

Future Directions

1. Investigating the role of AMPA receptors in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
2. Developing more selective AMPA receptor antagonists for therapeutic use.
3. Investigating the role of AMPA receptors in other physiological processes, such as pain perception and addiction.
4. Investigating the potential use of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide as a tool for studying the mechanisms of synaptic plasticity and learning and memory processes.

Synthesis Methods

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide can be synthesized by a multi-step process starting from commercially available starting materials. The key steps involve the condensation of 2,4-dimethylquinoline with pyridine-2-carboxylic acid, followed by acetylation of the resulting amine with acetic anhydride.

Scientific Research Applications

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide has been widely used in scientific research to investigate the role of AMPA receptors in synaptic transmission and plasticity. It has been used in electrophysiological studies to block AMPA receptor-mediated currents in neurons, and in behavioral studies to investigate the role of AMPA receptors in learning and memory processes.

Properties

IUPAC Name

2-(2,4-dimethylquinolin-3-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-14-7-3-4-8-16(14)20-13(2)15(12)11-18(22)21-17-9-5-6-10-19-17/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORIKUTXAIPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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